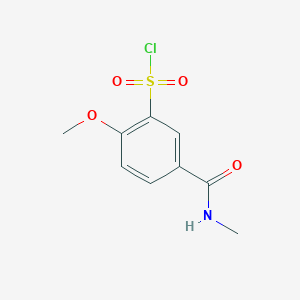

2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride” is a complex organic compound. It contains a benzene ring which is substituted with a methoxy group, a methylcarbamoyl group, and a sulfonyl chloride group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a planar, cyclic structure composed of six carbon atoms with alternating single and double bonds. The methoxy, methylcarbamoyl, and sulfonyl chloride groups would be attached to this ring .Chemical Reactions Analysis

Sulfonyl chlorides are typically reactive towards nucleophiles, undergoing substitution reactions to form sulfonamides, sulfonic esters, and sulfonic acids . The reactivity of the other functional groups would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl chloride group would likely make it reactive and potentially hazardous . The methoxy group might influence its solubility in organic solvents .Wissenschaftliche Forschungsanwendungen

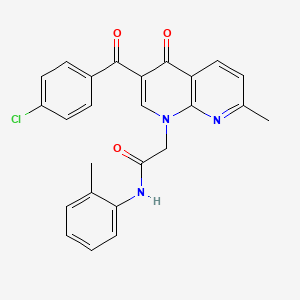

Synthesis of Quinazolinone Derivatives

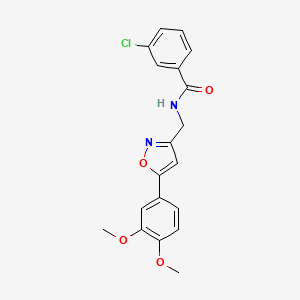

This compound is used in the synthesis of quinazolinone derivatives , which are known for their biological activities. Specifically, it can undergo chlorosulfonation followed by amidation with ammonia gas to produce 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide . These derivatives have been evaluated as potent anti-inflammatory agents with significant COX-2 inhibition .

Development of COX-2 Inhibitors

The presence of para-sulfonamide or para-sulfonylmethane substituents at one of the phenyl rings in diarylheterocycles is essential for COX-2 selectivity and inhibitory potency. The compound can be part of a one-pot reaction sequence for synthesizing sulfonamide-substituted diarylheterocycles , a class of selective COX-2 inhibitors .

Molecular Docking Studies

Molecular docking studies have shown that quinazolinone derivatives possessing a p-benzenesulfonamide moiety at C-2 and a phenyl ring at N-3, which can be synthesized using 2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride , are predicted to have potent COX-2 inhibitory activity .

Anti-Inflammatory Drug Research

The synthesized quinazolinone derivatives from this compound have been reported to exhibit significant anti-inflammatory activity. This makes it a valuable intermediate in the research and development of new anti-inflammatory drugs .

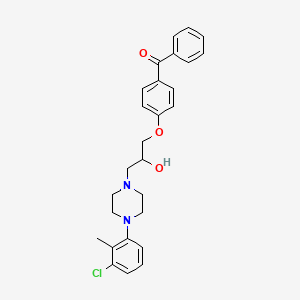

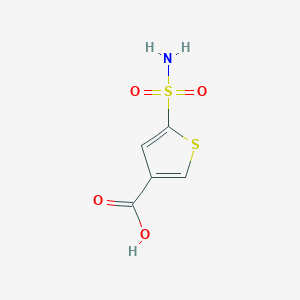

Borate and Sulfonamide Group Chemistry

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: is an organic intermediate with borate and sulfonamide groups that can be synthesized through reactions involving 2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride . This highlights its role in the study of compounds with borate and sulfonamide functionalities .

Nucleophilic Reactions and Amidation Processes

The compound is involved in nucleophilic reactions and amidation processes, which are fundamental in organic synthesis. It serves as a building block for various organic intermediates with potential applications in medicinal chemistry .

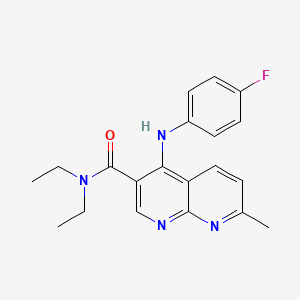

Synthesis of Heterocyclic Compounds

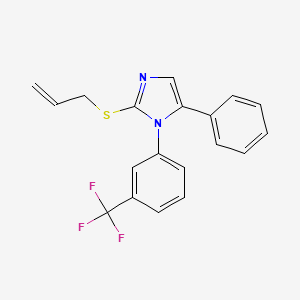

Heterocyclic compounds, which are central to many drugs and agrochemicals, can be synthesized using this compound as a starting material. Its reactivity with different nucleophiles allows for the creation of diverse heterocyclic structures .

Pharmaceutical Intermediates

As a sulfonyl chloride, 2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride is a key intermediate in the pharmaceutical industry for the synthesis of various drugs. Its chemical properties make it suitable for further functionalization, leading to a wide range of pharmaceutical applications .

Wirkmechanismus

Target of Action

It’s known that sulfonyl chloride compounds often target proteins or enzymes in the body, reacting with amino groups to form sulfonamides .

Mode of Action

Sulfonyl chlorides are typically electrophilic and can undergo nucleophilic substitution reactions . They can react with nucleophiles, such as amines, to form sulfonamides .

Safety and Hazards

Zukünftige Richtungen

The potential applications and future directions for this compound would depend on its reactivity and the specific context in which it is being used. It could potentially be used as a reagent in the synthesis of other organic compounds, particularly those containing sulfonamide or sulfonic ester functionalities .

Eigenschaften

IUPAC Name |

2-methoxy-5-(methylcarbamoyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4S/c1-11-9(12)6-3-4-7(15-2)8(5-6)16(10,13)14/h3-5H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKJPBMDDNYDQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-Benzothiazol-2-yl)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-3-sulfanylprop-2-enenitrile](/img/structure/B2879835.png)

![N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2879840.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2879846.png)

![5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2879852.png)

![2-methoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2879855.png)